molecular formula C14H16N4OS B2431200 N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide CAS No. 1645508-05-9

N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide

Cat. No.: B2431200
CAS No.: 1645508-05-9
M. Wt: 288.37
InChI Key: HWDGYZLEEQYCHX-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with a thiophene group, a cyanomethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the thiophene group and the cyanomethyl group. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The thiophene and pyrazole rings can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties and potential for interactions with biological targets that are distinct from other similar compounds.

Properties

IUPAC Name

N-(cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-3-7-18(8-6-15)14(19)11-10-17(2)16-13(11)12-5-4-9-20-12/h4-5,9-10H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDGYZLEEQYCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=CN(N=C1C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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